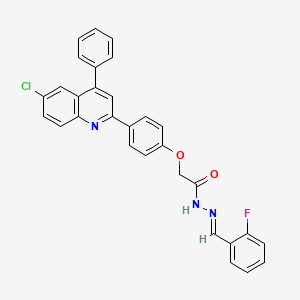

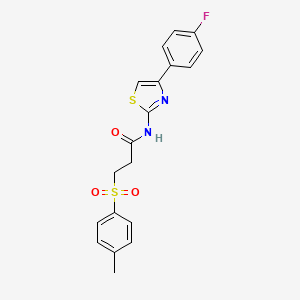

![molecular formula C9H9BrO2S2 B2961914 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene CAS No. 2411268-73-8](/img/structure/B2961914.png)

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

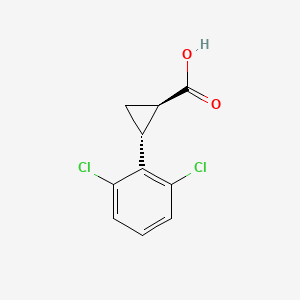

The compound “2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene” is a complex organic molecule that contains several interesting structural features . It includes a bicyclo[1.1.1]pentane (BCP) unit, which is a highly strained and reactive structure consisting of a three-membered ring of carbon atoms . This BCP unit is substituted with a bromine atom and a sulfonyl group attached to a thiophene ring.

Molecular Structure Analysis

The BCP unit in this compound is a highly strained structure, which can participate in a range of strain-releasing reactions . The sulfonyl group attached to the thiophene ring could potentially influence the reactivity and properties of the molecule.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, BCPs are known to undergo a variety of chemical reactions due to their strained structure . These can include additions, ring-opening reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the BCP unit could impart unique properties due to its strained structure . The bromine atom, sulfonyl group, and thiophene ring could also influence properties such as polarity, reactivity, and stability.科学的研究の応用

Synthesis and Reactivities

Bicyclo[1.1.1]pentane derivatives are known for their strained structures, which contribute to their unique reactivities. For instance, the synthesis of 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene demonstrates the potential for creating highly strained thiophenes with fused four-membered rings, offering a pathway for synthesizing compounds with complex structures. These compounds exhibit enhanced reactivities due to large ring strains, making them suitable for various chemical transformations (Nakayama & Kuroda, 1993).

Functionalization and Applications

Functionalization of bicyclo[1.1.1]pentanes, such as through selenoether and thioether derivatization, highlights the versatility of these compounds in synthetic chemistry. An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes has been developed, showcasing the utility of these structures in constructing molecules with a wide range of functional groups under mild conditions (Wu, Xu, Wu, & Zhu, 2020).

Optoelectronic Properties

The synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties is another area of interest. By introducing various substituents to thiophene derivatives, researchers can significantly alter their electronic properties, facilitating their application in electronic and photonic devices (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).

Novel Synthetic Approaches

Exploring novel synthetic pathways is crucial for advancing the field. For example, a copper-mediated synthesis of drug-like bicyclopentanes demonstrates a one-step, three-component radical coupling process, highlighting the potential for creating complex molecules efficiently. This method could be adapted for synthesizing derivatives of "2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene" for pharmaceutical applications (Zhang, Smith, Le, McCarver, Shireman, Carruthers, & MacMillan, 2020).

作用機序

Target of Action

The exact target of “2-[(3-Bromo-1-bicyclo[11Compounds with bicyclo[111]pentane (BCP) structures have been used as bio-isosteres in medicinal chemistry . Bio-isosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Bcp structures are known to interact with biological targets in a manner similar to the compounds they are designed to mimic .

Biochemical Pathways

Bcp-containing compounds have been used to modulate various biochemical pathways, depending on the specific functional groups attached to the bcp core .

Pharmacokinetics

Bcp structures have been used in drug design to improve the physicochemical properties of drug candidates, potentially enhancing absorption and distribution while reducing undesired metabolism .

Result of Action

Bcp-containing compounds can have diverse effects depending on their specific structure and the biological targets they interact with .

将来の方向性

特性

IUPAC Name |

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJYSRCQNFAJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

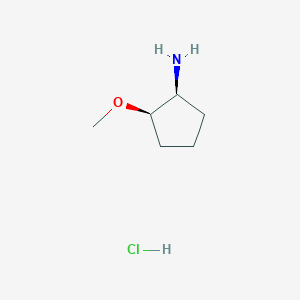

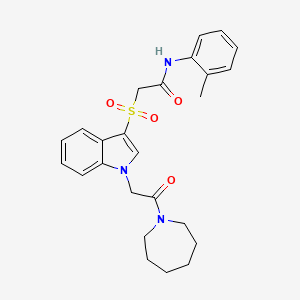

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

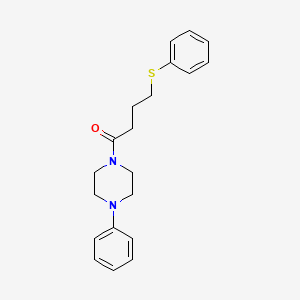

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)

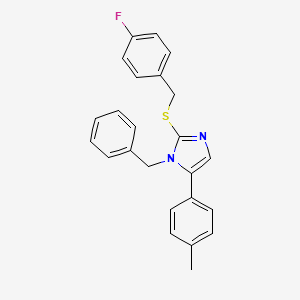

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)